molecular formula C8H5BrN2OS B13291096 5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13291096
M. Wt: 257.11 g/mol
InChI Key: MFNUSFMXXAPSCQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a bromine atom, a thiophene ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with urea and a brominating agent in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiophene ring and the dihydropyrimidinone core can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the thiophene ring or the dihydropyrimidinone core.

    Reduction: Reduced forms of the thiophene ring or the dihydropyrimidinone core.

    Coupling: Coupled products with various aryl or alkyl groups.

Scientific Research Applications

5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Explored for its potential in the development of organic electronic materials due to its conjugated structure.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(thiophen-2-yl)pyridine
  • 5-Bromo-2-(thiophen-2-yl)pyridin-4-amine

Uniqueness

5-Bromo-2-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a bromine atom, a thiophene ring, and a dihydropyrimidinone core. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

5-bromo-2-thiophen-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H5BrN2OS/c9-5-4-10-7(11-8(5)12)6-2-1-3-13-6/h1-4H,(H,10,11,12)

InChI Key

MFNUSFMXXAPSCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C(=O)N2)Br

Origin of Product

United States

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